- Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

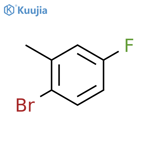

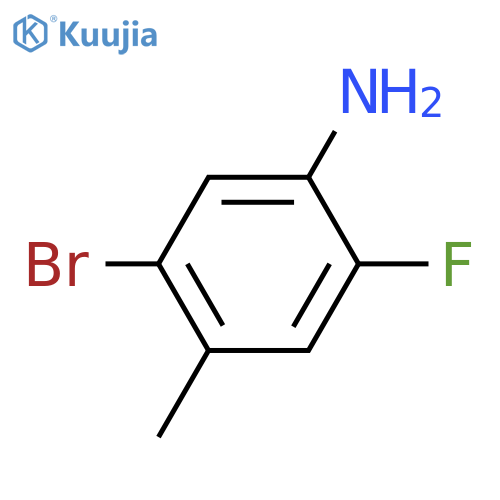

Cas no 945244-29-1 (5-Bromo-2-fluoro-4-methylaniline)

945244-29-1 structure

Produktname:5-Bromo-2-fluoro-4-methylaniline

CAS-Nr.:945244-29-1

MF:C7H7BrFN

MW:204.03958439827

MDL:MFCD11504886

CID:857394

5-Bromo-2-fluoro-4-methylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-BROMO-2-FLUORO-4-METHYLANILINE

- 5-bromo-2-fluoro-4-methylbenzenamine

- (5-Bromo-2-fluoro-4-methylphenyl)amine

- 5-Bromo-2-fluoro-4-methyl-phenylamine

- VPENPNZYTNWJNP-UHFFFAOYSA-N

- 5-bromo-2-fluoro-4-methylphenylamine

- FCH1404137

- AS00121

- PC10501

- SY036597

- AX8229569

- ST24023917

- V9444

- 5-Bromo-2-fluoro-4-methylbenzenamine (ACI)

- 5-Bromo-2-fluoro-4-methylaniline

-

- MDL: MFCD11504886

- Inchi: 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3

- InChI-Schlüssel: VPENPNZYTNWJNP-UHFFFAOYSA-N

- Lächelt: FC1C(N)=CC(Br)=C(C)C=1

Berechnete Eigenschaften

- Genaue Masse: 202.97500

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 0

- Komplexität: 120

- Topologische Polaroberfläche: 26

Experimentelle Eigenschaften

- Dichte: 1.589

- Siedepunkt: 244 ºC

- Flammpunkt: 101 ºC

- PSA: 26.02000

- LogP: 3.06000

5-Bromo-2-fluoro-4-methylaniline Sicherheitsinformationen

5-Bromo-2-fluoro-4-methylaniline Zolldaten

- HS-CODE:2921430090

- Zolldaten:

China Zollkodex:

2921430090Übersicht:

292143090 Toluidin und seine Derivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenNachweisdokument und Ursprungsnummer (Beispiel beigefügtes Ursprungszeugnis, Ursprung in der Europäischen Union)

Zusammenfassung:

HS:292143090 Toluidine und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

5-Bromo-2-fluoro-4-methylaniline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W022307-100g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 99.90% | 100g |

$1786.0 | 2022-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069015-100mg |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 98% | 100mg |

¥62.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069015-25g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 98% | 25g |

¥3319.00 | 2024-04-24 | |

| abcr | AB272380-250mg |

5-Bromo-2-fluoro-4-methylaniline, 97%; . |

945244-29-1 | 97% | 250mg |

€80.40 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B839755-250mg |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 98% | 250mg |

¥126.90 | 2022-09-02 | |

| Chemenu | CM118516-25g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 95+% | 25g |

$580 | 2022-02-28 | |

| Fluorochem | 210551-10g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 95% | 10g |

£245.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GT439-1g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 98% | 1g |

¥307.0 | 2022-06-10 | |

| Alichem | A013016713-1g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 97% | 1g |

$1460.20 | 2023-08-31 | |

| abcr | AB272380-10 g |

5-Bromo-2-fluoro-4-methylaniline, 97%; . |

945244-29-1 | 97% | 10g |

€467.00 | 2023-04-26 |

5-Bromo-2-fluoro-4-methylaniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Nitronium tetrafluoroborate Solvents: Dichloromethane ; 0 °C; 5 h, reflux

1.2 Reagents: Tin tetrachloride Solvents: Ethanol ; rt; 3 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified

1.2 Reagents: Tin tetrachloride Solvents: Ethanol ; rt; 3 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 275 kPa, rt

Referenz

- 2-Amino-6-phenyl-substituted pyrido[2,3-d]pyrimidine derivatives useful as Raf kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 275 kPa

Referenz

- Preparation of naphthyridinylphenyl ureas as Raf inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of diseases, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 275 kPa, rt

Referenz

- 2-Amino-6-phenyl-substitute pyrido[2,3-d]pyrimidine derivatives useful as Raf kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid ; 20 min, -5 °C; -5 °C → rt; 30 min, rt

1.2 Reagents: Hydrogen Catalysts: Nickel ; 275 kPa

1.2 Reagents: Hydrogen Catalysts: Nickel ; 275 kPa

Referenz

- Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells, Journal of Medicinal Chemistry, 2015, 58(10), 4165-4179

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Water ; 2 h, rt

Referenz

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Nitronium tetrafluoroborate Solvents: Dichloromethane ; 0 °C; 5 h, reflux

1.2 Reagents: Water ; cooled

1.3 Reagents: Stannous chloride Solvents: Ethanol ; rt; 3 h, reflux

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.2 Reagents: Water ; cooled

1.3 Reagents: Stannous chloride Solvents: Ethanol ; rt; 3 h, reflux

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

Referenz

- Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of cystic fibrosis, World Intellectual Property Organization, , ,

5-Bromo-2-fluoro-4-methylaniline Raw materials

5-Bromo-2-fluoro-4-methylaniline Preparation Products

5-Bromo-2-fluoro-4-methylaniline Verwandte Literatur

-

1. Book reviews

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Arenen Benzol und substituierte Derivate Aminotoluole

- Lösungsmittel und organische Chemikalien Organische Verbindungen Arenen Benzol und substituierte Derivate Toluol, gib nur den übersetzten Text aus. Aminotoluole

- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide

945244-29-1 (5-Bromo-2-fluoro-4-methylaniline) Verwandte Produkte

- 2097977-43-8(1-(((3-chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde)

- 527-21-9(Tetrafluoro-1,4-benzoquinone)

- 1805710-07-9(1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethyl)phenyl)propan-2-one)

- 2097937-00-1(N-(thiophen-2-yl)(thiophen-3-yl)methyl-3-4-(trifluoromethyl)phenylpropanamide)

- 1001980-19-3([(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate)

- 2228172-19-6(1-(3-bromo-1-methyl-1H-indol-2-yl)propan-2-one)

- 37599-60-3(N,N-dimethyl-1-(1H-pyrazol-3-yl)methanamine)

- 1164519-44-1(N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-2-carbohydrazide)

- 2229636-95-5(1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol)

- 2680875-72-1(4-{4-bromo-3-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylmethyl}benzoic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:945244-29-1)5-Bromo-2-fluoro-4-methylaniline

Reinheit:99%

Menge:25g

Preis ($):277.0

atkchemica

(CAS:945244-29-1)5-Bromo-2-fluoro-4-methylaniline

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung